molecular formula C8H15NO B8522740 2-Cyclopropyl-2-cyclopropylamino-ethanol

2-Cyclopropyl-2-cyclopropylamino-ethanol

Cat. No.: B8522740
M. Wt: 141.21 g/mol
InChI Key: HBJRNKSYEPCNLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-2-cyclopropylamino-ethanol is a bicyclic aminoethanol derivative characterized by two cyclopropyl substituents: one directly attached to the ethanol backbone and another as part of the amino group. Cyclopropane derivatives are often studied for their metabolic stability and unique binding properties in medicinal chemistry .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-cyclopropyl-2-(cyclopropylamino)ethanol

InChI

InChI=1S/C8H15NO/c10-5-8(6-1-2-6)9-7-3-4-7/h6-10H,1-5H2

InChI Key

HBJRNKSYEPCNLO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CO)NC2CC2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Molecular Features

The following table summarizes key structural and functional differences between 2-Cyclopropyl-2-cyclopropylamino-ethanol and related compounds:

Compound Name Molecular Formula Substituents Key Features Reference
2-(Ethylpropylamino)ethanol C₇H₁₇NO Ethylpropylamino group Simpler alkylamino substituent; lower steric hindrance
(R)-2-Amino-2-cyclopropylethanol hydrochloride C₅H₁₂ClNO Cyclopropyl and amino groups Hydrochloride salt enhances solubility; lacks cyclopropylamino moiety
2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol C₁₃H₁₉NO Benzylamino and methyl-cyclopropyl Aromatic benzyl group increases lipophilicity; complex cyclopropane geometry
2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride C₁₁H₁₆ClNO Cyclopropylamino and phenyl groups Aromatic phenyl group modifies electronic properties; hydrochloride salt

Physicochemical Properties

  • Lipophilicity: Compounds with aromatic substituents (e.g., benzyl or phenyl groups, as in ) exhibit higher logP values compared to this compound, which lacks aromaticity. This influences membrane permeability and metabolic stability.
  • Solubility: Hydrochloride salts (e.g., ) demonstrate improved aqueous solubility due to ionic character.

Pharmacological Potential

  • MAO Inhibition: Cyclopropylamino groups are associated with monoamine oxidase (MAO) inhibitory activity. The dual cyclopropyl configuration in the target compound could enhance binding affinity compared to simpler analogs like 2-(Ethylpropylamino)ethanol .
  • Metabolic Stability : Cyclopropane rings resist oxidative metabolism, suggesting that the target compound may have a longer half-life than phenyl- or benzyl-substituted analogs .

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